

# High-Resolution Gradient Elution Profiling of Piperacillin and Impurity C

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## Compound of Interest

Compound Name: *Monodecarboxy Piperacilloic Acid*

CAS No.: 64817-23-8

Cat. No.: B582121

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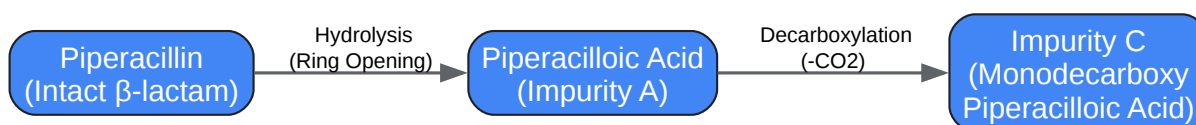
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals  
Content Type: Advanced Application Note & Experimental Protocol

## Mechanistic Background: The Causality of Degradation

Piperacillin is a broad-spectrum ureidopenicillin antibiotic containing a highly strained  $\beta$ -lactam ring. Ensuring the purity of the Active Pharmaceutical Ingredient (API) requires rigorous monitoring of its degradation products. Impurity C, chemically known as (4S)-2-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (or **Monodecarboxy Piperacilloic Acid**), is a critical degradation marker<sup>[1],[2]</sup>.

The formation of Impurity C is a sequential degradation process. First, the  $\beta$ -lactam ring undergoes nucleophilic attack by water or hydroxide ions, leading to hydrolytic ring-opening to form Piperacilloic Acid (Impurity A). This intermediate is highly unstable and rapidly undergoes decarboxylation (loss of CO<sub>2</sub>) to yield Impurity C.

Because the ring-opening creates a new chiral center, Impurity C exists as a mixture of two diastereomers[3]. Understanding this pathway is essential for chromatographic method development: the loss of the carboxyl group makes Impurity C less polar than Impurity A, yet the open-ring structure renders it more hydrophilic than the intact Piperacillin parent molecule.



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Caption: Degradation pathway of Piperacillin to Impurity C via hydrolysis and decarboxylation.

## Chromatographic Rationale & Gradient Strategy

To achieve baseline resolution of the Impurity C diastereomers from the main Piperacillin peak, an optimized gradient elution strategy is required.

- **Stationary Phase:** A high-density C18 column (e.g., 4.6 mm × 150 mm, 3 μm) provides the necessary hydrophobic retention and theoretical plates to separate the closely eluting diastereomers.
- **Mobile Phase pH (Causality):** The aqueous mobile phase (Mobile Phase A) is buffered at pH 3.0 using 20 mM monobasic potassium phosphate. This acidic environment is a deliberate choice to suppress the ionization of the residual thiazolidine carboxylic acid group present on both Piperacillin and Impurity C[4]. Ion suppression prevents peak tailing and sharpens the bands, which is critical for resolving the Impurity C isomers from the main API peak.
- **Gradient Profile:** The gradient begins with a high aqueous composition (85% A) to retain early-eluting polar degradants. A shallow, controlled ramp to 50% organic modifier (Acetonitrile, Mobile Phase B) is employed to selectively elute the Impurity C diastereomers (Relative Retention Times [RRT] ~0.87 and 0.92) just before the Piperacillin peak (RRT 1.00) [3].

## Experimental Protocols: A Self-Validating System

The following protocol is designed as a closed-loop, self-validating system. The workflow incorporates specific system suitability checkpoints that must be passed before sample analysis can proceed, ensuring data integrity.

## Reagent & Mobile Phase Preparation

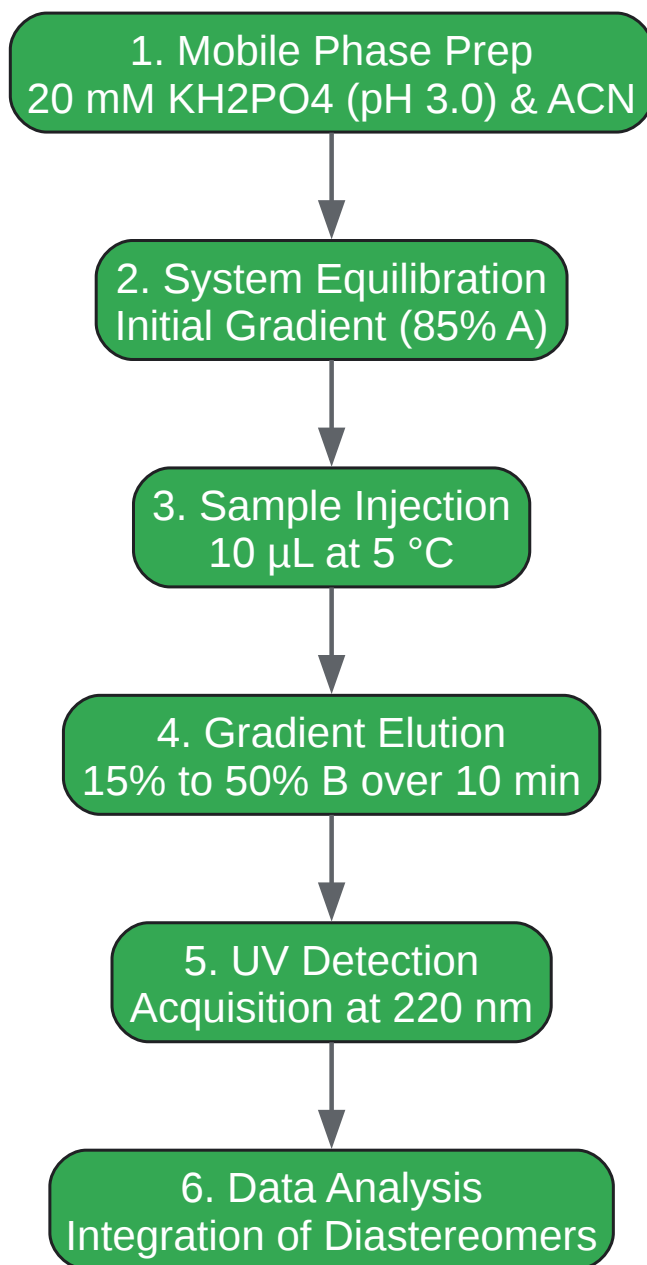
- Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of Monobasic Potassium Phosphate (  $\text{KH}_2\text{PO}_4$  ) and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to  $3.0 \pm 0.05$  using dilute phosphoric acid (  $\text{H}_3\text{PO}_4$  ). Filter through a 0.22  $\mu\text{m}$  nylon membrane and degas via sonication.
- Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in an 85:15 (v/v) ratio.

## Standard and Sample Preparation

- System Suitability Standard: Accurately weigh 10 mg of USP Piperacillin Reference Standard and 1 mg of Piperacillin Impurity C Reference Standard. Dissolve and dilute to 10 mL with Diluent.
- Sample Preparation: Weigh an appropriate amount of the Piperacillin sample to achieve a nominal concentration of 1.0 mg/mL in Diluent. Vortex until fully dissolved.
- Critical Control Point: All prepared solutions must be maintained at  $5 \pm 3$  °C in the autosampler to prevent in situ hydrolytic degradation during the analytical run[5].

## Instrument Setup & Self-Validation Checkpoint

- Purge the HPLC system and equilibrate the C18 column at initial gradient conditions (85% A / 15% B) for at least 20 column volumes.
- Self-Validation Injection: Inject 10  $\mu\text{L}$  of the System Suitability Standard.
- Acceptance Criteria: The system is validated for sample analysis only if the resolution (  $R_s$  ) between Impurity C (Isomer 2) and Piperacillin is  $\geq 1.5$  , and the symmetry factor for the Piperacillin peak is between 0.8 and 1.5.



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Caption: Step-by-step HPLC workflow for the baseline resolution of Piperacillin and Impurity C.

## Data Presentation

Table 1: Optimized Gradient Elution Profile

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Phase
0.0	85	15	Isocratic Hold (Polar retention)
2.0	85	15	Isocratic Hold
12.0	50	50	Linear Ramp (Target separation)
15.0	50	50	Isocratic Wash
15.1	85	15	Re-equilibration
20.0	85	15	End of Run

Table 2: Chromatographic Parameters

Parameter	Specification
Column	C18, 4.6 mm × 150 mm, 3 μm
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Autosampler Temp	5 °C
Injection Volume	10 μL
Detection Wavelength	UV at 220 nm

Table 3: System Suitability and Peak Identification

Compound	Relative Retention Time (RRT)	Resolution (Rs) Requirement
Impurity C (Isomer 1)	-0.87	N/A
Impurity C (Isomer 2)	-0.92	≥1.2 (from Isomer 1)
Piperacillin (API)	1.00	≥1.5 (from Isomer 2)

## References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 163197602, Piperacillin EP Impurity C". PubChem,[\[Link\]](#)
- Veeprho Pharmaceuticals. "Piperacillin EP Impurity C | CAS 64817-23-8". Veeprho Impurity Standards, [\[Link\]](#)
- U.S. Pharmacopeia. "Piperacillin and Tazobactam for Injection Monograph". USP-NF,[\[Link\]](#)
- European Pharmacopoeia (EP). "Piperacillin Sodium Monograph 11.0". EDQM,[\[Link\]](#)

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## Sources

- 1. Piperacillin EP Impurity C | C<sub>22</sub>H<sub>29</sub>N<sub>5</sub>O<sub>6</sub>S | CID 163197602 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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